4-Nitrophenyl phosphate bis(cyclohexylammonium) salt
Overview
Description
Phosphoric acid, mono(4-nitrophenyl) ester is an inhibitor that binds to the human serum albumin (HSA), thereby preventing it from binding to the transcriptional regulatory protein. This leads to a decrease in the activity of this protein and consequently less inhibition of gene expression . It is also a chromogenic substrate used with ELISA and spectrophotometric assays for acid and alkaline phosphatase .
Molecular Structure Analysis
The chemical formula for Nitrophenylphosphoric acid is C12H16N2O4P. The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
Nitrophenylphosphoric acid undergoes a hydrolysis reaction with water to form 4-nitrophenol and phosphoric acid. More detailed information about its chemical reactions is not available in the search results.Scientific Research Applications
Enzymatic Sulfation of Phenolic Hydroxy Groups
The enzymatic sulfation process, utilizing bacterial arylsulfate sulfotransferase (AST) from Desulfitobacterium hafniense, demonstrates the derivatization of poorly soluble aromatic compounds, including polyphenols, through sulfation. This method facilitates the production of water-soluble sulfate esters with improved solubility, showcasing a potential application in enhancing the bioavailability of various compounds through sulfation (Horst et al., 2015).
Supramolecular Copper(II) Complexes in Catalysis
Chiral supramolecular metal-organic frameworks, assembled from copper complexes, catalyze Henry and aza-Henry reactions with high yield and excellent enantioselectivity. This research underscores the compound's role in facilitating synthesis processes, such as the reaction of 4-nitrobenzaldehyde with nitromethane, highlighting its utility in organic synthesis and catalysis (Zhang et al., 2009).
Fluorescent Sensing of Nitroaromatics and Ions
Lead(II) phosphonates with novel structural frameworks exhibit highly selective and sensitive sensing capabilities for nitroaromatic compounds (NACs), Fe3+, and MnO4− ions. This research points to potential applications in environmental monitoring and security, where detecting NACs and specific ions is critical (Xing et al., 2016).
Synthesis of (1-Aminoalkyl)phenylphosphinic Acids
The study of reactions between monoesters of phenylphosphonous acid, ketones or aldehydes, and ammonia has led to the synthesis of various (1-aminoalkyl)phenylphosphinic acids. These findings could have implications for the development of new phosphorus-containing compounds with applications in medicinal chemistry and material science (Kabachnik & Medved', 1955).
Study of {4-[(N-substituted Amino)(diethoxyphosphoryl)methyl]phenyl}boronic Acids
Research into multifunctional compounds incorporating aminophosphonic acid groups into boronic acids sheds light on their potential applications in synthetic chemistry, therapeutics, and sensor technology. The study of these compounds' structures could lead to novel approaches in drug design and diagnostic assays (Zhang et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
cyclohexanamine;(4-nitrophenyl) dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO6P.2C6H13N/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*7-6-4-2-1-3-5-6/h1-4H,(H2,10,11,12);2*6H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNNUYCXODNFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N3O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20886005 | |
Record name | Phosphoric acid, mono(4-nitrophenyl) ester, compd. with cyclohexanamine (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20886005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52483-84-8 | |
Record name | Phosphoric acid, mono(4-nitrophenyl) ester, compd. with cyclohexanamine (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052483848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid, mono(4-nitrophenyl) ester, compd. with cyclohexanamine (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphoric acid, mono(4-nitrophenyl) ester, compd. with cyclohexanamine (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20886005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-nitrophenyl dihydrogen phosphate, compound with cyclohexylamine (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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